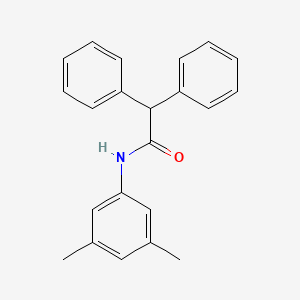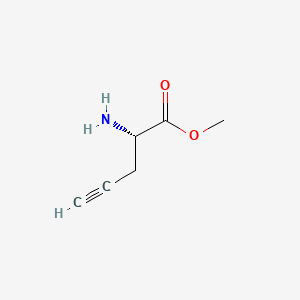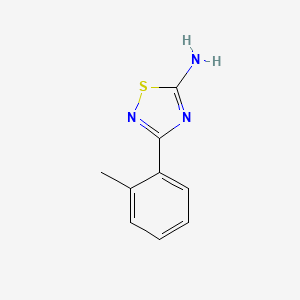
tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a bromopyridine moiety, and a tert-butyl ester group. Its distinct chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 3-bromopyridine.
Etherification: The 3-bromopyridine is then reacted with a suitable alcohol under basic conditions to form the 3-bromopyridin-2-yl methoxy intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under appropriate conditions to form the piperidine derivative.
Esterification: Finally, the piperidine derivative is esterified with tert-butyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the bromopyridine moiety.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, particularly at the piperidine ring or bromopyridine moiety.
Hydrolysis Products: The corresponding carboxylic acid derivative is formed upon hydrolysis of the ester group.
Scientific Research Applications
tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((3-bromopyridin-2-yl)methoxy)piperidine-1-carboxylate is unique due to its specific combination of a bromopyridine moiety, a piperidine ring, and a tert-butyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C16H23BrN2O3 |
|---|---|
Molecular Weight |
371.27 g/mol |
IUPAC Name |
tert-butyl 4-[(3-bromopyridin-2-yl)methoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O3/c1-16(2,3)22-15(20)19-9-6-12(7-10-19)21-11-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11H2,1-3H3 |
InChI Key |
OSEAQGQFJBBKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)



![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)


![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12827485.png)
